molecular formula C8H9Cl3Si B15474373 Silane, trichloro[(1S)-1-phenylethyl]- CAS No. 38053-74-6

Silane, trichloro[(1S)-1-phenylethyl]-

Cat. No.: B15474373
CAS No.: 38053-74-6
M. Wt: 239.6 g/mol
InChI Key: LPEPXQRITZMOPR-ZETCQYMHSA-N
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Description

Silane, trichloro[(1S)-1-phenylethyl]- (CAS: Not explicitly provided in evidence) is a chiral organosilicon compound characterized by a trichlorosilane (SiCl₃) group bonded to a (1S)-1-phenylethyl substituent. The (1S) configuration denotes its stereochemistry, making it enantiomerically distinct. This compound belongs to the trichlorosilane family (RSiCl₃), where the R group determines its reactivity and applications. The phenylethyl group introduces aromaticity and steric bulk, which can influence its interactions in surface modifications, catalysis, or asymmetric synthesis.

Properties

CAS No.

38053-74-6

Molecular Formula

C8H9Cl3Si

Molecular Weight

239.6 g/mol

IUPAC Name

trichloro-[(1S)-1-phenylethyl]silane

InChI

InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1

InChI Key

LPEPXQRITZMOPR-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[Si](Cl)(Cl)Cl

Canonical SMILES

CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Trichlorosilanes vary primarily in their R groups, which dictate their physical properties and applications. Key categories include:

Compound Name R Group Structure Key Features Applications References
Silane, trichloro[(1S)-1-phenylethyl]- Chiral 1-phenylethyl Aromatic, chiral center, steric hindrance Potential use in enantioselective synthesis or chiral surface modifications N/A (inferred)
Trichloro(octyl)silane Linear C₈H₁₇ (octyl) Hydrophobic alkyl chain Hydrophobic membrane coatings for oil-water separation
Trichloro(dichlorophenyl)silane Dichlorophenyl Aromatic with electron-withdrawing Cl substituents Likely used in corrosion-resistant coatings or reactive intermediates
Trichloro(heptadecafluorodecyl)silane C10F17CH2CH2 (perfluorinated) Extreme hydrophobicity, chemical inertness High-performance coatings, PFAS-related applications (regulated post-2023)

Reactivity and Stability

  • Hydrolysis Sensitivity: All trichlorosilanes hydrolyze in the presence of moisture to form silanols (Si–OH). However, the R group modulates reaction rates. For example: Trichloro(octyl)silane: Hydrolyzes to create hydrophobic surfaces via Si–O–Si networks, critical for membrane modifications . Silane, trichloro[(1S)-1-phenylethyl]-: The bulky phenylethyl group may slow hydrolysis compared to linear alkyl analogs, favoring controlled reactivity in chiral applications. Perfluorinated analogs (e.g., heptadecafluorodecyl): Enhanced stability due to fluorine’s electronegativity, reducing hydrolysis rates .
  • Thermal and Chemical Stability :

    • Perfluorinated trichlorosilanes exhibit superior thermal stability (evidenced by their use in extreme environments) .
    • Aromatic trichlorosilanes (e.g., dichlorophenyl or phenylethyl) may decompose at lower temperatures than perfluorinated analogs but offer unique electronic properties for catalysis.

Research Findings and Gaps

  • Evidence from Hydrophobic Modifications : Studies on trichloro(octyl)silane demonstrate that pore size and contact angle depend on silane concentration and reaction time . By analogy, the phenylethyl variant may require optimized conditions to balance steric effects and grafting efficiency.
  • Regulatory Trends: Perfluorinated trichlorosilanes (e.g., CAS 78560-44-8) were listed for modification in 2023, reflecting stricter PFAS regulations . Non-fluorinated compounds like the target silane may avoid such restrictions but require environmental safety assessments.

Q & A

Q. Experimental Design :

  • Substrate: Silicon wafer functionalized with hydroxyl groups.
  • Reaction Conditions: 0.1 mM silane in anhydrous toluene, 24 hrs, N₂ atmosphere.
  • Analysis: Atomic force microscopy (AFM) for monolayer topography .

Advanced: What strategies mitigate hydrolysis during nanoparticle synthesis using Silane, trichloro[(1S)-1-phenylethyl]-?

Methodological Answer:
Hydrolysis of Si-Cl bonds can destabilize nanoparticle (NP) synthesis. Mitigation strategies include:

  • Solvent Choice : Use dry toluene or hexane to minimize moisture .
  • Controlled Addition : Introduce silane via syringe pump (0.1 mL/min) to regulate reaction kinetics.
  • Co-surfactants : Add trioctylphosphine oxide (TOPO) to stabilize intermediate Si-O-Si networks .

Q. Case Study :

  • NP Synthesis : 200 µL silane + 150 µL SiCl₄ in 200 mL dry toluene, sonicated 35 min.
  • Outcome : Core-shell NPs with 5–10 nm diameter (TEM data) .

Advanced: How does solvent polarity affect the stability of Silane, trichloro[(1S)-1-phenylethyl]-?

Methodological Answer:
Polar solvents accelerate hydrolysis, while nonpolar solvents enhance stability:

  • Stability Tests : Monitor Si-Cl degradation via ³⁵Cl NMR in solvents (e.g., toluene, THF, DMF).

  • Half-life Data :

    SolventHalf-life (25°C)
    Toluene>72 hrs
    THF12 hrs
    DMF2 hrs
  • Recommendation : Store in anhydrous toluene at –20°C under argon .

Advanced: How to resolve contradictions in surface coverage data from XPS vs. contact angle measurements?

Methodological Answer:
Discrepancies arise from differing sensitivity:

  • XPS : Detects elemental composition but may miss low-coverage regions.
  • Contact Angle : Reflects macroscopic hydrophobicity, influenced by surface defects.

Q. Resolution Protocol :

Combine AFM (for topography) and XPS (for elemental mapping).

Use ToF-SIMS for trace Si detection.

Validate with ellipsometry for thickness uniformity .

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